molecular formula C11H11N5O B13933550 Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide CAS No. 438190-84-2

Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide

Cat. No.: B13933550
CAS No.: 438190-84-2
M. Wt: 229.24 g/mol
InChI Key: WKUKEPJNMKNEKR-UHFFFAOYSA-N
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Description

Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide is a heterocyclic compound featuring a pyrazine core substituted with an amino group at position 3, a phenyl group at position 6, and a hydrazide functional group (-CONHNH₂) at the carboxylic acid position. This structure combines aromatic, heterocyclic, and hydrazide moieties, conferring unique physicochemical and biological properties. The hydrazide group enhances its reactivity, enabling participation in condensation, cyclization, and chelation reactions, which are critical for applications in medicinal chemistry and materials science .

The compound’s synthesis typically involves coupling pyrazinecarboxylic acid derivatives with hydrazine or functionalized hydrazides. For example, in the synthesis of related pyrazinecarboxamides, pyrazinecarboxylic acid imidazolide intermediates are reacted with amines or hydrazines under mild conditions to yield target hydrazides .

Properties

CAS No.

438190-84-2

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

IUPAC Name

3-amino-6-phenylpyrazine-2-carbohydrazide

InChI

InChI=1S/C11H11N5O/c12-10-9(11(17)16-13)15-8(6-14-10)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14)(H,16,17)

InChI Key

WKUKEPJNMKNEKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)NN)N

Origin of Product

United States

Preparation Methods

Direct Hydrazinolysis of Carboxylic Acid

  • Starting Material: 3-amino-6-phenylpyrazine-2-carboxylic acid
  • Reagent: Hydrazine hydrate (NH2NH2·H2O)
  • Solvent: Ethanol or methanol
  • Conditions: Reflux for several hours (typically 2–4 hours) with constant stirring
  • Process: The carboxylic acid reacts with hydrazine hydrate to form the hydrazide by nucleophilic substitution of the carboxyl group with hydrazine.
  • Isolation: After completion (monitored by TLC), the reaction mixture is cooled, and the product is isolated by filtration and recrystallized from ethanol to obtain pure hydrazide.

Esterification Followed by Hydrazinolysis (Two-Step Method)

This alternative method involves first converting the carboxylic acid to its ethyl ester, followed by reaction with hydrazine hydrate to yield the hydrazide.

  • Step 1: Esterification
    • Starting Material: 3-amino-6-phenylpyrazine-2-carboxylic acid
    • Reagents: Absolute ethanol, catalytic amount of concentrated sulfuric acid (H2SO4)
    • Conditions: Reflux for 3–4 hours with stirring
    • Outcome: Formation of ethyl ester intermediate
  • Step 2: Hydrazinolysis
    • Reagents: Hydrazine hydrate in ethanol
    • Conditions: Reflux for 2–3 hours
    • Outcome: Conversion of the ester to hydrazide by nucleophilic attack of hydrazine on the ester carbonyl
  • Purification: Crude hydrazide is filtered and recrystallized from ethanol to achieve purity.

Reaction Scheme Summary

Step Reactants Conditions Product Notes
1 3-amino-6-phenylpyrazine-2-carboxylic acid + Hydrazine hydrate Reflux in ethanol/methanol, 2–4 h 3-amino-6-phenylpyrazine-2-carbohydrazide Direct hydrazinolysis
2a 3-amino-6-phenylpyrazine-2-carboxylic acid + Ethanol + conc. H2SO4 Reflux 3–4 h Ethyl ester intermediate Fisher esterification
2b Ethyl ester intermediate + Hydrazine hydrate Reflux in ethanol, 2–3 h 3-amino-6-phenylpyrazine-2-carbohydrazide Hydrazinolysis of ester

Additional Notes on Preparation

  • Hydrazides of pyrazine carboxylic acids may also be prepared via acid chloride intermediates, where the carboxylic acid is first converted to the acid chloride using reagents like thionyl chloride (SOCl2), followed by reaction with hydrazine or amines in anhydrous solvents. However, this method is less commonly reported for this specific compound.

  • The reaction is typically monitored by thin-layer chromatography (TLC) to confirm completion.

  • Recrystallization from ethanol or other suitable solvents is the preferred purification method to obtain analytically pure hydrazide.

Summary Table of Preparation Parameters

Parameter Direct Hydrazinolysis Esterification + Hydrazinolysis
Starting Material 3-amino-6-phenylpyrazine-2-carboxylic acid Same
Intermediate None Ethyl ester intermediate
Reagents Hydrazine hydrate Ethanol + conc. H2SO4 (esterification), then hydrazine hydrate
Solvent Ethanol or methanol Ethanol
Temperature Reflux (approx. 78°C for ethanol) Reflux
Time 2–4 hours 3–4 hours (esterification) + 2–3 hours (hydrazinolysis)
Yield 65–85% (typical) Similar range
Purification Recrystallization from ethanol Recrystallization from ethanol

Chemical Reactions Analysis

Types of Reactions

3-amino-6-phenylpyrazine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-amino-6-phenylpyrazine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-6-phenylpyrazine-2-carbohydrazide involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may also interact with cellular enzymes and proteins, leading to the disruption of essential biological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide belongs to a broader class of pyrazinecarboxylic acid derivatives and hydrazide-containing compounds. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural Analogues

Compound Name Substituents/Modifications Key Differences Biological Activities References
This compound 3-amino, 6-phenyl, hydrazide Reference compound; balanced lipophilicity and reactivity. Antimycobacterial, antifungal, potential as a protease inhibitor.
5-tert-Butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide 5-tert-butyl, 6-chloro, thiazole amide Bulkier substituents (tert-butyl, chloro) increase lipophilicity. Superior antifungal activity against Candida albicans (MIC = 8 µg/mL).
Bromohydroxyphenyl pyrazinecarboxamides Bromo and hydroxy groups on phenyl ring Enhanced electron-withdrawing effects improve binding to biological targets. Potent inhibition of Mycobacterium tuberculosis H37Rv (MIC = 0.5–2.0 µg/mL).
Isonicotinic acid hydrazide (INH) analogues Pyridine core with hydrazide Simpler structure but lacks heterocyclic diversity. Antitubercular activity via inhibition of mycolic acid synthesis (MIC = 0.1–1.0 µg/mL).

Functional Analogues

  • Nicotinic acid hydrazide derivatives : These lack the pyrazine ring but share the hydrazide group. They exhibit iron-chelating properties and moderate antimicrobial activity (e.g., MIC = 16–64 µg/mL against S. aureus) .
  • Benzoylhydrazides: Non-heterocyclic hydrazides with phenyl groups.
  • Chalcone-derived hydrazides : Feature conjugated ketone-hydrazide systems. Display antimycobacterial activity (MIC = 8–32 µg/mL) but lower stability due to photodegradation .

Key Research Findings

  • Antimycobacterial Activity: The 3-amino-6-phenyl substitution enhances target specificity toward M. tuberculosis compared to simpler hydrazides like INH, likely due to improved membrane penetration and enzyme binding .
  • Protease Inhibition : The hydrazide group chelates catalytic metal ions in SENP proteases, making it a candidate for cancer therapy .
  • Limitations : Lower solubility in aqueous media (logP = 2.8) compared to INH (logP = 0.5) limits bioavailability .

Biological Activity

Pyrazinecarboxylic acid, 3-amino-6-phenyl-, hydrazide is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C11_{11}H12_{12}N4_{4}O
  • Molar Mass : 232.24 g/mol
  • Functional Groups : Contains amino, carboxylic acid, and hydrazide functional groups which contribute to its biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
  • Antifungal Activity : Effective against fungi, particularly in inhibiting growth.
  • Anticancer Activity : Demonstrated cytotoxic effects on cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Mycobacterium tuberculosis
AntifungalInhibitory effects on Candida albicans and Trichophyton interdigitale
AnticancerCytotoxicity in HepG2 cancer cell line

The mechanism by which pyrazinecarboxylic acid derivatives exert their biological effects is multifaceted:

  • Inhibition of Mycolic Acid Biosynthesis : Similar compounds have been shown to inhibit fatty acid synthase I in mycobacteria, disrupting mycolic acid biosynthesis essential for bacterial cell wall integrity .
  • Interference with Cellular Metabolism : These compounds may disrupt metabolic pathways by inhibiting key enzymes involved in cellular respiration and energy production .
  • Cytotoxic Effects on Cancer Cells : The presence of the hydrazide functional group has been linked to increased cytotoxicity against various cancer cell lines, likely through apoptosis induction mechanisms .

Case Studies

Several studies have explored the biological activity of pyrazine derivatives:

  • A study published in PMC6479349 evaluated various derivatives of 3-amino-pyrazine-2-carboxamides for their antimycobacterial and antibacterial properties. The most active compound showed an MIC of 12.5 µg/mL against M. tuberculosis .
  • Another investigation highlighted the anticancer potential of pyrazine derivatives, showing that certain compounds exhibited selective cytotoxicity against HepG2 cells with IC50 values indicating significant potency .

Q & A

Basic: What are the optimized synthetic routes for preparing 3-amino-6-phenylpyrazinecarboxylic acid hydrazide?

To synthesize this compound, a two-step approach is recommended:

  • Step 1 : Start with 6-chloropyrazinecarboxylic acid derivatives. React with hydrazine hydrate (40–60% concentration) in ethanol under reflux (80–90°C) for 6–8 hours to form the hydrazide intermediate.
  • Step 2 : Introduce the phenyl group at the 6-position via Suzuki-Miyaura coupling using phenylboronic acid, Pd(PPh₃)₄ catalyst, and a base (e.g., Na₂CO₃) in a DMF/H₂O solvent system at 80°C .
    Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient).

Advanced: How can computational methods (e.g., DFT) predict the electronic and vibrational properties of 3-amino-6-phenylpyrazinecarboxylic acid hydrazide?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:

  • Electron distribution : Analyze Natural Bond Orbital (NBO) charges to identify nucleophilic/electrostatic interaction sites.
  • Vibrational spectra : Compare calculated IR frequencies with experimental data to assign peaks (e.g., N–H stretching at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹).
  • HOMO-LUMO gap : Calculate energy gaps (e.g., 4.2–5.0 eV) to assess reactivity and charge-transfer potential .
    Validation : Cross-check with experimental X-ray crystallography (e.g., SHELX-refined structures) to resolve discrepancies .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H and ¹³C NMR to confirm the hydrazide (–NH–NH₂) and phenyl substituents. Look for NH₂ protons at δ 4.5–5.5 ppm and aromatic protons at δ 7.2–7.8 ppm.
  • IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and N–H (~3300 cm⁻¹) stretches.
  • Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 245) .

Advanced: How to resolve contradictions in bioactivity data (e.g., variable IC₅₀ values in enzyme inhibition assays)?

  • Purity assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify >95% purity.
  • Stereochemical analysis : Perform X-ray crystallography (SHELXL refinement) to confirm stereochemistry and rule out polymorphic effects .
  • Dose-response validation : Replicate assays with standardized protocols (e.g., MAO-B inhibition assays using kynuramine as substrate ).

Basic: What are common applications of this hydrazide in pharmacological research?

  • MAO-B inhibition : Modify the hydrazide moiety with aldehydes (e.g., ferulic acid derivatives) to enhance binding to flavin adenine dinucleotide (FAD) sites .
  • Anticonvulsant activity : Screen derivatives in maximal electroshock (MES) and subcutaneous metrazol (scMET) models at 30–300 mg/kg doses .

Advanced: How can hydrazide-functionalized materials enhance glycoproteomic studies?

  • Core-shell magnetic nanoparticles : Synthesize Fe₃O₄@poly(methacrylic hydrazide) nanocomposites for selective N-glycopeptide enrichment.
  • Workflow : Oxidize glycans with NaIO₄, conjugate via hydrazone bonds, and elute with PNGase F. Achieve >69% specificity in serum samples .

Basic: What are the challenges in crystallizing this compound, and how are they addressed?

  • Hydrogen bonding : Intra- and intermolecular H-bonds (e.g., N–H···O=C) complicate crystallization. Use slow evaporation from DMSO/water mixtures.
  • Refinement : Apply SHELXL for high-resolution data (R-factor < 0.05) and resolve disorder using PART instructions .

Advanced: How to evaluate cytotoxicity while minimizing nonspecific effects?

  • Cell lines : Use HepG2 (liver) and THP-1 (monocytic) cells with MTT assays (48-hour exposure, 10–100 μM concentrations).
  • Controls : Include benzhydrazide as a negative control and cisplatin as a positive control. Normalize data to cell viability >80% for nontoxic derivatives .

Basic: What industrial cross-applications exist beyond pharmacology?

  • Polymer nucleating agents : Incorporate into poly(L-lactic acid) to enhance crystallinity (20–30% increase) and heat resistance (Tₘ ~170°C) via melt blending .

Advanced: How to design derivatives for improved anti-inflammatory activity?

  • Structural modifications : Introduce [1,2,4]triazolo[1,5-c]quinazoline moieties via cyclization of dicarboxylic acid hydrazides.
  • In vivo testing : Use carrageenan-induced paw edema models (30 mg/kg dose, 6-hour observation). Target COX-2 inhibition (IC₅₀ < 10 μM) .

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